N-(4-Chlorophenyl)-1H-indazole-1-carboxamide
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Overview
Description
4-Chloroacetanilide , has the chemical formula C₈H₈ClNO . It belongs to the class of acetanilides and features a chlorine-substituted phenyl group attached to an indazole ring. This compound has various synthetic routes and applications.
Preparation Methods
Here are the synthetic routes for N-(4-Chlorophenyl)-1H-indazole-1-carboxamide:
Formation of 1-Indazolecarboxylic Acid:
Conversion to 1-Indazolecarboxylic Acid Chloride:
Amidation Reaction:
Chemical Reactions Analysis
Reactivity: N-(4-Chlorophenyl)-1H-indazole-1-carboxamide can undergo various reactions, including
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
N-(4-Chlorophenyl)-1H-indazole-1-carboxamide finds applications in:
Medicine: Potential as an anti-inflammatory or analgesic agent.
Chemistry: Building block for indazole-based compounds.
Industry: Used in the synthesis of other pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds:
Properties
CAS No. |
89331-90-8 |
---|---|
Molecular Formula |
C14H10ClN3O |
Molecular Weight |
271.70 g/mol |
IUPAC Name |
N-(4-chlorophenyl)indazole-1-carboxamide |
InChI |
InChI=1S/C14H10ClN3O/c15-11-5-7-12(8-6-11)17-14(19)18-13-4-2-1-3-10(13)9-16-18/h1-9H,(H,17,19) |
InChI Key |
GTBMTUKJPINJEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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